Formulators seeking a consistent, refined vetiver note often encounter batch variability and harsh smoky off-notes in natural vetiver oil. Vetiveryl acetate (FEMA# 4218) eliminates these issues through controlled acetylation of vetiverol, suppressing undesired odorants (geosmin, phenolics) while preserving key ketones like khusimone.
• Fixative Performance: >360 hours substantivity on blotter, extending woody, chypre, and oriental base notes throughout dry-down.
• Regulatory Ready: FEMA GRAS for flavor use; IFRA-compliant at standard use levels.
• Quality Assurance: GC×GC-MS and NMR characterization available to verify ester profiles, detect adulteration, and ensure batch-to-batch consistency.
Molecular FormulaC17H26O2
Molecular Weight262.4 g/mol
CAS No.117-98-6
Cat. No.B085919
⚠ Attention: For research use only. Not for human or veterinary use.
Practically insoluble to insoluble in water Soluble (in ethanol)
Structure & Identifiers
Interactive Chemical Structure Model
Vetiveryl Acetate Overview
Vetiveryl acetate (CAS 117-98-6) is a semi-synthetic sesquiterpenoid ester produced through the acetylation of vetiverol, a mixture of sesquiterpene alcohols derived from vetiver oil (Chrysopogon zizanioides roots). It is a complex mixture of esterified sesquiterpenes with a molecular weight of 262.4 g/mol and a molecular formula of C17H26O2 [1][2]. This compound is a recognized flavor and fragrance ingredient (FEMA# 4218) and is primarily valued for its refined, smooth woody-earthy odor profile, which lacks the harsh or smoky facets of unrefined vetiver oil [3].
Fragrance fixative with reported extended substantivity
Clean, refined woody-earthy odor without harsh or smoky facets
FEMA GRAS listing supports flavor formulation under IFRA limits
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11103777, Vetiveryl acetate. Retrieved April 19, 2026. View Source
[2] Tissandié, L., Brevard, H., Belhassen, E., Alberola, M., Meierhenrich, U., & Filippi, J. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations. Journal of Chromatography A, 1573, 125-150. View Source
[3] Berjé. (2020). Organoleptic Characteristics of Flavor Materials: Vetiveryl acetate. Perfumer & Flavorist, November 2020 Issue. View Source
Vetiveryl Acetate: Substitution Risks
The assumption that vetiveryl acetate is functionally interchangeable with its parent alcohol, vetiverol, or with unrefined vetiver oil is invalid due to fundamental and quantifiable differences in chemical stability, olfactory profile, and manufacturing consistency. The acetylation of the alcohol group in vetiverol to form the acetate ester directly alters physicochemical properties such as lipophilicity (LogP) and hydrolysis susceptibility, leading to a distinct, more stable, and smoother odor profile [1]. Furthermore, the chemical composition of commercial vetiveryl acetate is not uniform; it varies significantly based on the botanical/geographic origin of the source vetiver oil and the specific industrial acetylation process employed (e.g., acetylation of whole oil vs. acetylation of isolated vetiverol fraction) [2]. These process-driven variations directly impact the final product's ester purity, odor characteristics, and regulatory compliance, making substitution without quantitative compositional analysis a high-risk proposition for formulators.
vs. Vetiverol
Esterification alters substantivity and odor; direct substitution may shift formulation longevity
vs. Vetiver Oil
Acetylation suppresses harsh notes (phenols, geosmin); odor character is not interchangeable
Process Variants
Whole-oil vs. fraction-derived acetates yield different IFRA limits and dry-down profiles
[1] Basenotes Community Forum. (2016). Vetiver, Vetiverol, Vetiveryl - Thread. Retrieved April 19, 2026. View Source
[2] Tissandié, L., Brevard, H., Belhassen, E., Alberola, M., Meierhenrich, U., & Filippi, J. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations. Journal of Chromatography A, 1573, 125-150. View Source
Vetiveryl Acetate: Differentiation Evidence
Substantivity Compared to Vetiverol
Vetiveryl acetate exhibits significantly prolonged substantivity on a smelling strip compared to its parent alcohol, vetiverol. This difference is critical for fragrance longevity .
Substantivity vs. VetiverolHead-to-head
Reported >360 h on strip vs. 48-72 h for vetiverol (5-7x longer)
Substantivity (duration of detectable odor on smelling strip)
Target Compound Data
> 360 hours (approximately 15 days)
Comparator Or Baseline
Vetiverol (Ex Vetiver Haiti); typical substantivity for vetiver alcohols is in the range of 48-72 hours.
Quantified Difference
Vetiveryl acetate exhibits approximately 5x to 7x longer substantivity compared to vetiverol.
Conditions
100% concentration on a smelling strip at ambient temperature; odor perception by trained perfumers.
Why This Matters
This quantifies vetiveryl acetate's superior function as a long-lasting fixative in fine fragrance applications, directly influencing formulation performance and cost-in-use for industrial buyers.
The manufacturing pathway (acetylation of whole vetiver oil vs. acetylation of isolated vetiverol) directly determines the chemical composition and, consequently, the IFRA usage limits. Vetiveryl acetate produced by direct acetylation of the whole essential oil contains accessory molecules that result in a higher permitted IFRA limit compared to the cleaner 'Vetiver Acetate' derived from fractionated vetiverol . A detailed GC×GC-MS analysis quantified the ester constituents, linking chemical composition to manufacture process [1].
IFRA Limit: ProcessHead-to-head
Whole-oil product: 0.909% Cat.4; Fraction-derived: more restrictive limit
IFRA Category 4 Usage Limit (Fine Fragrance) in Finished Product
Target Compound Data
0.909% (for Vetiveryl Acetate 20326, a whole-oil acetylation product)
Comparator Or Baseline
Vetiver Acetate (acetylated Vetiverol, e.g., MANE 53281): Approximately 0.9% but subject to a 'slightly more restrictive' limit due to fewer accessory alcohols.
Quantified Difference
The whole-oil acetylation product (Vetiveryl Acetate) has a less restrictive IFRA limit and a more complex dry-down profile.
Conditions
IFRA Standard 51, Category 4 (Hydroalcoholic products for skin application).
Why This Matters
Sourcing decisions must be based on the specific CAS number (e.g., 117-98-6 for the whole-oil acetate vs. 62563-80-8 or 84082-84-8 for fraction-derived acetates) because the resulting compositional differences directly impact regulatory compliance and olfactory performance.
[1] Tissandié, L., Brevard, H., Belhassen, E., Alberola, M., Meierhenrich, U., & Filippi, J. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations. Journal of Chromatography A, 1573, 125-150. View Source
Off-Note Suppression vs. Vetiver Oil
Comprehensive GC-Olfactometry (GC-O) studies have demonstrated that the acetylation process specifically alters the odor profile of vetiver. Vetiveryl acetate suppresses the olfactory impact of undesired odorant molecules, such as phenol derivatives and geosmin, which contribute to harsh, earthy, or musty notes in unrefined vetiver oil [1][2].
Odor Modulation vs. VEOClass-level inference
Acetylation suppresses phenol/geosmin, retains khusimone in GC-O
Supports refined odor profile selection
Qualitative shift by GC-O; no single quantitative value
Odor Character Modulation (Qualitative GC-O Analysis)
Target Compound Data
Suppressed phenol derivatives and geosmin notes; major odor-active ketones (e.g., khusimone) are retained and developed.
Comparator Or Baseline
Vetiver Essential Oil (VEO)
Quantified Difference
Quantitative odor reduction is not provided in a single value but is a defined, reproducible shift in the odor profile confirmed by GC-O.
Conditions
GC×GC-MS coupled with olfactometry; analysis of vetiver oil and vetiveryl acetate samples.
Why This Matters
This evidence confirms that vetiveryl acetate is not simply a 'diluted' or 'modified' vetiver oil but a chemically transformed material with a fundamentally different, cleaner, and more refined odor profile. This is a key driver for its selection in high-end perfumery over natural vetiver oil or simpler fractions.
[1] Tissandié, L., Brevard, H., Belhassen, E., Alberola, M., Meierhenrich, U., & Filippi, J. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations. Journal of Chromatography A, 1573, 125-150. View Source
[2] Belhassen, E., Baldovini, N., Brevard, H., Meierhenrich, U. J., & Filippi, J. J. (2014). Unravelling the scent of vetiver: identification of character-impact compounds. Chemistry & Biodiversity, 11(11), 1821-1842. View Source
Sensitization Potency: Weak Sensitizer
In the murine Local Lymph Node Assay (LLNA), the sensitization potential of four distinct commercial qualities of vetiveryl acetate was quantified. All samples were classified as weak dermal sensitizers, with EC3 values ranging from 9.3% to 13.3% (2317 μg/cm² to 3325 μg/cm²) [1]. This provides a quantitative benchmark for risk assessment.
Sensitization (EC3)Reported
EC3 range 9.3%–13.3% (2317–3325 μg/cm²)
Classified as weak dermal sensitizer for risk assessment
GHS classification for skin sensitization: An EC3 >2% generally classifies a substance as a skin sensitizer. The EC3 range places vetiveryl acetate in the 'weak' to 'moderate' category.
Quantified Difference
Vetiveryl acetate is classified as a weak dermal sensitizer based on these EC3 values.
Conditions
Local Lymph Node Assay (LLNA) in CBA/J female mice, according to OECD Guideline 429. Tested at doses of 1-25% w/v in ethanol:diethyl phthalate.
Why This Matters
While not a primary differentiator for selection, this quantitative safety data is essential for procurement and formulation risk assessment. It provides a verifiable benchmark for comparing safety profiles of different vetiver-derived materials and ensures compliance with safety guidelines.
[1] Jones, L., Foxenberg, R., Lalko, J., Letizia, C., & Api, A. (2014). 1453 Sensitization Potential of Vetiveryl Acetate Evaluated Using the Local Lymph Node Assay. The Toxicologist (Abstract #1453). View Source
Vetiveryl Acetate: Application Scenarios
Long-Lasting Woody Fixation
Vetiveryl acetate is the preferred choice for formulators seeking to extend the longevity of woody, chypre, and oriental fragrance accords. Its substantivity of over 360 hours on a smelling strip makes it an effective fixative for base notes, ensuring the vetiver character persists throughout the fragrance's dry-down. This performance directly addresses a key procurement requirement for high-performance fragrance ingredients.
Clean Vetiver Accords for Perfumery
For perfumers aiming to create a modern, refined vetiver note without the harsh, smoky, or intensely earthy facets of natural vetiver oil, vetiveryl acetate is the material of choice. GC-Olfactometry data confirms that the acetylation process suppresses undesired odorants like geosmin and phenol derivatives while allowing key ketones like khusimone to shine [1]. This unique olfactory profile justifies its use in high-end compositions where a smooth, elegant vetiver is required.
Flavoring: Citrus and Herbal Profiles
As a FEMA GRAS flavoring substance (FEMA# 4218), vetiveryl acetate can be procured for use in specific flavor applications [2]. Its organoleptic profile, characterized by floral, bergamot-like, and citrus notes at low ppm concentrations [3], makes it a suitable ingredient for complex flavor formulations in beverages like gin, vermouth, and herbal liqueurs, as well as citrus and floral flavor systems.
Quality Control and Authentication
The detailed GC×GC-MS and NMR characterization of ester constituents in various vetiveryl acetate samples provides a chemical blueprint for quality control laboratories [1]. This data enables the authentication of vetiveryl acetate sources, the detection of adulteration, and the verification of specific manufacturing pathways (e.g., whole oil vs. fractionated acetylation). Procurement teams can use this analytical framework to ensure batch-to-batch consistency and compliance with internal specifications.
Application
Selection Property
Validation Focus
Woody Base Note Fixation
Substantivity and fixative capacity
Fixative duration in formula dry-down testing
Refined Vetiver Accords
Odor character purity (low harsh notes)
GC-Olfactometry sensory evaluation
Citrus & Herbal Flavoring
GRAS organoleptic profile (floral, citrus)
Flavor sensory and stability studies
QC & Authentication
GC×GC-MS compositional fingerprint
Batch-to-batch conformity and adulteration screening
[1] Tissandié, L., Brevard, H., Belhassen, E., Alberola, M., Meierhenrich, U., & Filippi, J. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations. Journal of Chromatography A, 1573, 125-150. View Source
[2] Food and Drug Administration. (2026). Substances Added to Food (formerly EAFUS): VETIVERYL ACETATE. Retrieved April 19, 2026. View Source
[3] Berjé. (2020). Organoleptic Characteristics of Flavor Materials: Vetiveryl acetate. Perfumer & Flavorist, November 2020 Issue. View Source
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